N-(2-METHYLPHENYL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE
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Overview
Description
N-(2-METHYLPHENYL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE is a useful research compound. Its molecular formula is C16H16N4O2 and its molecular weight is 296.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and characterization of related pyrazine derivatives have been explored in various studies. For instance, the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have demonstrated the versatility of pyrazine derivatives in generating a wide array of structurally diverse molecules, which could be pivotal in the development of new chemical entities with potential applications in medicinal chemistry and material science (Hassan, Hafez, & Osman, 2014).
Biological Activities
Several studies have highlighted the biological activities of compounds structurally related to 1-(pyrazine-2-carbonyl)-N-(o-tolyl)azetidine-3-carboxamide. For example, novel pyrazinamide condensed tetrahydropyrimidines have been evaluated for their acetylcholinesterase inhibitor activity, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's (Elumalai et al., 2014).
Crystallography and Material Science
The crystallographic study of pyrazinecarboxamide derivatives with various carboxylic acids has revealed insights into the formation of homosynthons and heterosynthons, suggesting implications for the design of new materials with tailored properties (Adalder, Sankolli, & Dastidar, 2012).
Catalysis and Synthetic Applications
Iron-catalyzed aminolysis of β-carbonyl 1,3-dithianes has been developed to synthesize β-enaminones and pyrazoles, showcasing the utility of pyrazine derivatives in catalysis and the synthesis of biologically active molecules (Wang et al., 2011).
Antimicrobial and Antitumor Activities
The synthesis of thiazole and pyrazole derivatives based on specific moieties has demonstrated antimicrobial activities, suggesting that structurally similar compounds like 1-(pyrazine-2-carbonyl)-N-(o-tolyl)azetidine-3-carboxamide could potentially possess antimicrobial or antitumor properties, offering avenues for further research into their applications in combating infectious diseases and cancer (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Mechanism of Action
Target of Action
The primary target of F6125-3797 is the Menin-KMT2A (MLL1) protein-protein interaction . This interaction is crucial in sustaining leukemic cells with KMT2A and NPM1 alterations .
Mode of Action
F6125-3797 is a potent and selective inhibitor of the interaction between the scaffolding protein Menin and the methyltransferase KMT2A . By inhibiting this interaction, F6125-3797 disrupts the function of these proteins, which are essential for the survival of leukemic cells with KMT2A and NPM1 alterations .
Biochemical Pathways
The inhibition of the Menin-KMT2A interaction affects the biochemical pathways that sustain leukemic cells with KMT2A and NPM1 alterations .
Pharmacokinetics
The ADME properties of F6125-3797 are currently under investigation . Preliminary data from a first-in-human Phase 1 study suggest that F6125-3797 has an acceptable safety profile .
Result of Action
The molecular and cellular effects of F6125-3797’s action include the disruption of the Menin-KMT2A interaction and the subsequent death of leukemic cells with KMT2A and NPM1 alterations . These effects have been observed in preclinical studies using KMT2A-rearranged or NPM1-mutated leukemic cell lines and primary leukemia patient samples .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of F6125-3797 is currently unknown and likely the subject of ongoing research . It is known that the compound is administered orally on a 28-day cycle .
Properties
IUPAC Name |
N-(2-methylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-4-2-3-5-13(11)19-15(21)12-9-20(10-12)16(22)14-8-17-6-7-18-14/h2-8,12H,9-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQZLIHFLGRHAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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